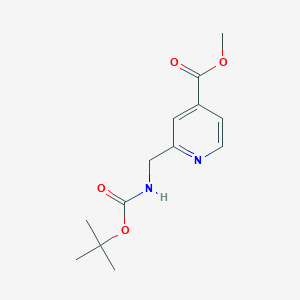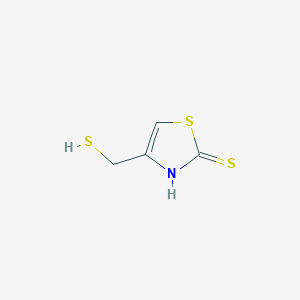
4-(Mercaptomethyl)thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Mercaptomethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mercaptomethyl)thiazole-2-thiol typically involves the reaction of thioesters with thiourea under mild conditions. This method is efficient and yields high purity products . Another approach involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as the use of thioglycolic acid for thioester deprotection, which provides high yields and is less time-consuming .
Chemical Reactions Analysis
Types of Reactions: 4-(Mercaptomethyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include disulfides from oxidation and substituted thiazoles from electrophilic substitution .
Scientific Research Applications
4-(Mercaptomethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Mercaptomethyl)thiazole-2-thiol involves its interaction with biological targets through its thiol group. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The compound’s ability to form disulfide bonds with protein thiols is a key aspect of its biological activity .
Comparison with Similar Compounds
2-Mercapto-4-methylthiazole: Similar in structure but with a methyl group at the 4-position.
Thiazole-2-thiol: Lacks the mercaptomethyl group but shares the thiazole core.
Uniqueness: 4-(Mercaptomethyl)thiazole-2-thiol is unique due to its mercaptomethyl group, which enhances its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H5NS3 |
|---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
InChI Key |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



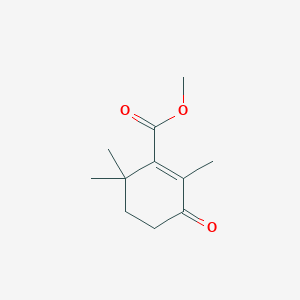
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
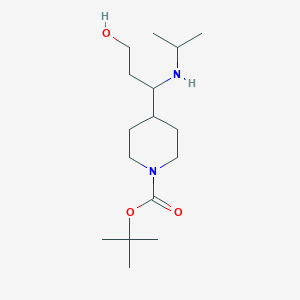
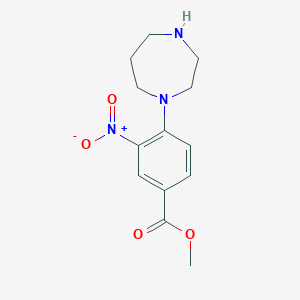
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)

![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
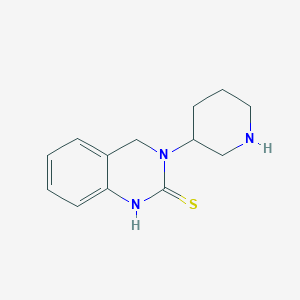
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
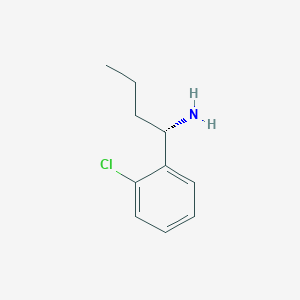
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

